Decursitin D

Natural Product Chemistry Analytical Chemistry Compound Identification

Decursitin D (CAS: 245446-61-1) is a linear pyranocoumarin isolated from the roots of *Peucedanum decursivum* (Miq.) Maxim. Its full stereochemical name is 3′(S)-hydroxy-4′(R)-angeloyloxy-3′,4′-dihydroxanthyletin, with a molecular formula of C19H20O6 and a molecular weight of 344.36 g/mol.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
Cat. No. B3028621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecursitin D
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)O
InChIInChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-12-8-11-6-7-15(20)23-13(11)9-14(12)25-19(3,4)17(16)21/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m1/s1
InChIKeyAESJNSAMTDSWJU-RQJZHBNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decursitin D: A Distinct Linear Pyranocoumarin for Targeted Alzheimers and Cancer Research


Decursitin D (CAS: 245446-61-1) is a linear pyranocoumarin isolated from the roots of *Peucedanum decursivum* (Miq.) Maxim [1]. Its full stereochemical name is 3′(S)-hydroxy-4′(R)-angeloyloxy-3′,4′-dihydroxanthyletin, with a molecular formula of C19H20O6 and a molecular weight of 344.36 g/mol [1]. Decursitin D belongs to the dihydroxanthyletin class of coumarins and serves as a critical reference compound for structure-activity relationship (SAR) studies within this group [2].

Decursitin D vs. Other Pyranocoumarins: Why Structural Specificity Precludes Simple Substitution


Within the pyranocoumarin class, seemingly minor structural variations can dictate distinct biological target engagement and potency. As demonstrated by decursin and decursinol angelate, the presence and nature of the side chain are critical for anti-ER signaling and cancer cell growth inhibition, while the core compound decursinol lacks these activities at comparable concentrations [1]. Decursitin D's unique stereochemistry, defined by 3′(S)-hydroxy and 4′(R)-angeloyloxy substitutions on the dihydroxanthyletin core [2], positions it as a unique molecular entity within the class. Generic substitution with other pyranocoumarins like Pd-C-II or decursinol would therefore fail to recapitulate the specific protein interactions and resultant biological profile being studied, making the procurement of authentic Decursitin D essential for reproducible SAR and target validation research.

Quantitative Evidence for Decursitin D Differentiation: An Analytical Guide for Scientific Procurement


Structural and Physicochemical Differentiation of Decursitin D from Class Prototypes

Decursitin D is structurally differentiated from the class prototype decursin by its unique dihydroxanthyletin core and stereochemistry. It is 3′(S)-hydroxy-4′(R)-angeloyloxy-3′,4′-dihydroxanthyletin, possessing an angeloyl side chain on a dihydroxanthyletin skeleton, whereas decursin is characterized by a different core and substitution pattern [1]. This distinction results in unique physicochemical properties, including a specific molecular weight of 344.36 g/mol (C19H20O6) and a topological polar surface area (TPSA) of 82.10 Ų , which can influence its chromatographic behavior, solubility, and potential protein interactions .

Natural Product Chemistry Analytical Chemistry Compound Identification

Decursitin D's Unique Identity as a Cholinesterase and BACE1 Inhibitor from Angelica decursiva

Decursitin D belongs to a specific series of dihydroxanthyletin-type coumarins (compounds 1-6) isolated from *Angelica decursiva* that demonstrated potent, dose-dependent inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) [1]. While individual IC50 values for Decursitin D were not specified, the collective activity of the class establishes its relevance. The class exhibited IC50 ranges of 1.0–4.01 µM for AChE, 5.78–13.91 µM for BChE, and 1.99–17.34 µM for BACE1 [1]. Notably, Decursitin D was identified as a mixed-type inhibitor of AChE, a kinetic mechanism that differs from the noncompetitive inhibition observed for compound 1 (4′-hydroxy Pd–C-III) [1].

Alzheimers Disease Enzyme Inhibition Neuropharmacology

Decursitin D as a Key Comparator for Novel Decursin-Derived JAK1 Inhibitors

Decursitin D serves as a crucial benchmark in the development of next-generation decursin derivatives. A recent study on antiproliferative agents for A549 human lung cancer cells utilized decursin as a reference (IC50: 43.55 µM) [1]. The study identified a novel decursin derivative, (S)-2d (MRC-D-004), which exhibited significantly enhanced potency with an IC50 of 14.03 µM, representing a 3.1-fold improvement over the parent compound [1]. While Decursitin D itself was not directly tested in this assay, its structural relationship to decursin positions it as a relevant comparator for SAR studies aimed at optimizing the dihydroxanthyletin scaffold.

Oncology JAK1/STAT3 Signaling Lung Cancer

Optimal Research Applications for Decursitin D Based on Validated Evidence


Reference Standard for LC-MS and NMR Profiling of Dihydroxanthyletin Coumarins

Procure Decursitin D for use as an authenticated analytical reference standard. Its well-defined mass (344.36 g/mol) and stereochemistry (3′(S)-hydroxy-4′(R)-angeloyloxy) make it an ideal calibrant for developing and validating LC-MS and NMR methods aimed at quantifying and characterizing this specific subclass of pyranocoumarins in plant extracts or biological samples [1].

Structure-Activity Relationship (SAR) Studies for Multi-Target Anti-Alzheimers Agents

Utilize Decursitin D as a core scaffold for SAR investigations into dihydroxanthyletin-type coumarins that inhibit AChE, BChE, and BACE1. Its demonstrated mixed-type inhibition of AChE provides a starting point for synthetic modification to probe the impact of specific substitutions on enzyme kinetics and potency [2]. This is valuable for laboratories focused on developing novel therapeutics for Alzheimer's disease.

Comparative Control in the Development of Next-Generation Decursin Derivatives

Employ Decursitin D as a structural and biological comparator in the synthesis and evaluation of novel decursin derivatives aimed at improving anticancer potency. Use it as a benchmark to quantify improvements in antiproliferative activity against cancer cell lines, as demonstrated by the recent development of potent JAK1/STAT3 inhibitors derived from the decursin scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decursitin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.